molecular formula C8H6F4O B1363404 (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol CAS No. 79538-03-7

(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

Cat. No. B1363404
CAS RN: 79538-03-7
M. Wt: 194.13 g/mol
InChI Key: PJCSTULKVNHEGW-UHFFFAOYSA-N
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Patent
US07312366B2

Procedure details

The following procedures were carried out in a 1 litre glass autoclave (working volume 350-500 mls) fitted with a dispersion agitator (1000 rpm). H2 gas was fed through a dip-pipe via a Buchi gas controller (Type 6002). The increase/decrease of the temperature is controlled by a Jelabo FP40 external heating/cooling bath. Methanol (362 g, water (6 g, 2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol (95.1 g 100% wt.), MgO (18.1 g and 5% palladium/carbon catalyst (0.8 g, 100 wt %; Type 58, provided by Johnson Matthey) were charged to the autoclave. The lid was sealed and the autoclave was initially purged with nitrogen to remove residual oxygen (nearly 0), then pressurized to 2.5 bar with hydrogen, and stirred. The pressure was maintained at 2.5 bar by the Buchi controller. The reaction temperature was controlled at 50° C. throughout the reaction by means of the external heating/cooling bath. The reaction was continued until the consumption of hydrogen ceased (typically 60 to 90 minutes). The residual pressure was released and the autoclave purged with nitrogen. The contents of the autoclave were discharged, followed by a small methanol (30 g wash. The spent catalyst and inorganic salts were removed and recovered by filtration. The filter cake was washed with a small amount of methanol (2×30 g. The filtrates and filter-cake washes were combined. On analysis, the reaction had produced 60.4 g of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with a yield of 89.4%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[F:3][C:4]1[C:11]([F:12])=[C:10]([CH2:13]Br)[C:9]([F:15])=[C:8]([F:16])[C:5]=1[CH2:6][OH:7]>[Pd].O>[F:3][C:4]1[C:11]([F:12])=[C:10]([CH3:13])[C:9]([F:15])=[C:8]([F:16])[C:5]=1[CH2:6][OH:7]

Inputs

Step One
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol
Quantity
95.1 g
Type
reactant
Smiles
FC1=C(CO)C(=C(C(=C1F)CBr)F)F
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a dispersion agitator (1000 rpm)
TEMPERATURE
Type
TEMPERATURE
Details
The increase/decrease of the temperature
CUSTOM
Type
CUSTOM
Details
is controlled by a Jelabo FP40 external heating/cooling bath
CUSTOM
Type
CUSTOM
Details
The lid was sealed
CUSTOM
Type
CUSTOM
Details
the autoclave was initially purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove residual oxygen (nearly 0),
TEMPERATURE
Type
TEMPERATURE
Details
The pressure was maintained at 2.5 bar by the Buchi controller
CUSTOM
Type
CUSTOM
Details
The reaction temperature was controlled at 50° C. throughout the reaction by means of the external heating/cooling bath
CUSTOM
Type
CUSTOM
Details
The reaction was continued until the consumption of hydrogen
CUSTOM
Type
CUSTOM
Details
typically 60 to 90 minutes
Duration
75 (± 15) min
CUSTOM
Type
CUSTOM
Details
the autoclave purged with nitrogen
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
The spent catalyst and inorganic salts were removed
FILTRATION
Type
FILTRATION
Details
recovered by filtration
WASH
Type
WASH
Details
The filter cake was washed with a small amount of methanol (2×30 g
FILTRATION
Type
FILTRATION
Details
The filtrates and filter-cake washes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CO)C(=C(C(=C1F)C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60.4 g
YIELD: PERCENTYIELD 89.4%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.